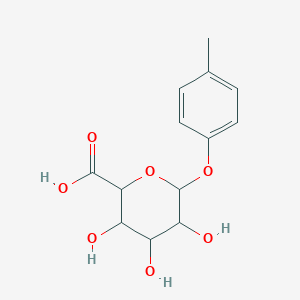

p-Tolyl-ss-D-glucuronide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-trihydroxy-6-(4-methylphenoxy)oxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O7/c1-6-2-4-7(5-3-6)19-13-10(16)8(14)9(15)11(20-13)12(17)18/h2-5,8-11,13-16H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPAUCQAJHLSMQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

p-Tolyl-β-D-glucuronide (CAS 17680-99-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Tolyl-β-D-glucuronide (CAS 17680-99-8), also known as p-cresol glucuronide, is a significant metabolite of p-cresol, a product of gut microbial metabolism of aromatic amino acids. Initially considered an inert detoxification product, recent research has unveiled its potential biological activities, including the modulation of inflammatory pathways and its role in gut-brain axis communication. This technical guide provides an in-depth overview of p-Tolyl-β-D-glucuronide, consolidating its physicochemical properties, biological significance, and relevant experimental protocols. A key focus is its interaction with Toll-like receptor 4 (TLR4) and the downstream signaling implications. This document is intended to serve as a valuable resource for researchers in pharmacology, toxicology, and drug development.

Chemical and Physical Properties

p-Tolyl-β-D-glucuronide is a white to off-white solid, appearing as a powder or crystals. It is soluble in ethanol.[1] Key quantitative properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 17680-99-8 | [2] |

| Molecular Formula | C₁₃H₁₆O₇ | [2] |

| Molecular Weight | 284.26 g/mol | [2] |

| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methylphenoxy)oxane-2-carboxylic acid | [2] |

| SMILES | CC1=CC=C(C=C1)O[C@H]2--INVALID-LINK--C(=O)O)O)O">C@@HO | [3] |

| InChI Key | JPAUCQAJHLSMQW-XPORZQOISA-N | [3] |

| Purity | ≥90% | [1] |

| UV/Vis. λmax | 220 nm | [1] |

| Storage Temperature | -20°C |

Biological Significance and Signaling Pathways

p-Tolyl-β-D-glucuronide is endogenously produced from p-cresol, a microbial metabolite of tyrosine and phenylalanine.[4] The glucuronidation process, occurring primarily in the liver and enterocytes, is a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs), mainly UGT1A6 and UGT1A9.[1] This conjugation increases the water solubility of p-cresol, facilitating its excretion.

Antagonism of Toll-like Receptor 4 (TLR4)

Recent studies have demonstrated that p-Tolyl-β-D-glucuronide is not merely an inert metabolite but possesses biological activity. A significant finding is its role as an antagonist of Toll-like receptor 4 (TLR4).[2][4][5][6][7] TLR4 is a key pattern recognition receptor involved in the innate immune response, typically activated by lipopolysaccharide (LPS) from gram-negative bacteria.

By antagonizing TLR4, p-Tolyl-β-D-glucuronide can prevent the pro-inflammatory signaling cascade initiated by LPS. This has been shown to have protective effects on the blood-brain barrier (BBB).[2][4][5][7] In the presence of LPS, which can increase BBB permeability, p-Tolyl-β-D-glucuronide mitigates this effect, helping to maintain BBB integrity.[2][4][5][7]

Gut-Brain Axis

The biological activity of p-Tolyl-β-D-glucuronide highlights its potential role in the gut-brain axis. As a product of gut microbial metabolism that can influence the central nervous system via modulation of the BBB, it represents a key molecule in the communication between the gut microbiome and the brain.[2][4][5][7]

Experimental Protocols

This section details relevant experimental methodologies for the study of p-Tolyl-β-D-glucuronide.

Chemical Synthesis (General Approach)

Workflow for Koenigs-Knorr Synthesis of p-Tolyl-β-D-glucuronide:

In Vitro Assay for TLR4 Antagonism

This protocol is adapted from studies on the effect of p-Tolyl-β-D-glucuronide on the blood-brain barrier in vitro.[4][5][7]

Objective: To determine the ability of p-Tolyl-β-D-glucuronide to antagonize LPS-induced changes in endothelial cell permeability.

Cell Line: Human cerebral microvascular endothelial cell line (hCMEC/D3).

Methodology:

-

Cell Culture: Culture hCMEC/D3 cells to form a confluent monolayer on a permeable support (e.g., Transwell inserts).

-

Treatment:

-

Treat the cells with p-Tolyl-β-D-glucuronide at various concentrations.

-

Co-administer with a known concentration of LPS to induce hyperpermeability.

-

Include control groups (vehicle, LPS alone, p-Tolyl-β-D-glucuronide alone).

-

-

Permeability Assay:

-

After the treatment period (e.g., 24 hours), assess the paracellular permeability of the endothelial monolayer.

-

Add a fluorescently labeled tracer molecule (e.g., FITC-dextran) to the upper chamber of the Transwell insert.

-

Measure the amount of tracer that has passed through the monolayer into the lower chamber over a defined period using a fluorescence plate reader.

-

-

Transendothelial Electrical Resistance (TEER):

-

Measure the TEER across the cell monolayer using a voltohmmeter. A decrease in TEER indicates increased permeability.

-

-

Data Analysis: Compare the permeability and TEER values between the different treatment groups to determine if p-Tolyl-β-D-glucuronide can prevent the LPS-induced increase in permeability.

In Vivo Assessment of Blood-Brain Barrier Integrity

This protocol is based on in vivo studies in mice.[2][4][5]

Objective: To evaluate the effect of p-Tolyl-β-D-glucuronide on blood-brain barrier permeability in a mouse model.

Animal Model: Male C57Bl/6J mice.

Methodology:

-

Administration: Administer p-Tolyl-β-D-glucuronide to the mice via intraperitoneal (i.p.) injection at a specified dose (e.g., 1 mg/kg).

-

Tracer Injection: At a designated time point post-treatment, inject a tracer dye, such as Evans blue, intravenously. Evans blue binds to serum albumin and will extravasate into the brain parenchyma if the BBB is compromised.

-

Perfusion and Brain Extraction: After allowing the tracer to circulate, perfuse the animals with saline to remove the dye from the vasculature. Euthanize the animals and extract the brains.

-

Quantification of Extravasation: Homogenize the brain tissue and extract the Evans blue dye using a suitable solvent (e.g., formamide). Measure the absorbance of the extracted dye using a spectrophotometer to quantify the amount that has crossed the BBB.

-

Data Analysis: Compare the amount of extravasated dye in the brains of treated animals to that in control animals to determine the effect of p-Tolyl-β-D-glucuronide on BBB integrity.

Analytical Method: HPLC-UV for Plasma Samples

This is a general methodology for the analysis of glucuronide metabolites in plasma, which can be adapted for p-Tolyl-β-D-glucuronide.

Objective: To quantify the concentration of p-Tolyl-β-D-glucuronide in plasma samples.

Instrumentation: High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Methodology:

-

Sample Preparation:

-

To a plasma sample, add a protein precipitation agent (e.g., acetonitrile or methanol) to remove proteins.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Collect the supernatant and evaporate it to dryness under a stream of nitrogen.

-

Reconstitute the dried residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile), run in either isocratic or gradient mode.

-

Flow Rate: Typically around 1.0 - 1.5 mL/min.

-

Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., near its λmax of 220 nm).

-

-

Quantification:

-

Prepare a calibration curve using standards of known concentrations of p-Tolyl-β-D-glucuronide.

-

Inject the prepared samples and standards into the HPLC system.

-

Determine the concentration of p-Tolyl-β-D-glucuronide in the samples by comparing their peak areas to the calibration curve.

-

Conclusion

p-Tolyl-β-D-glucuronide is emerging as a biologically active molecule with a potential role in modulating inflammatory responses and maintaining the integrity of the blood-brain barrier. Its function as a TLR4 antagonist positions it as a molecule of interest in the study of the gut-brain axis and inflammatory conditions. This technical guide provides a foundational resource for researchers, offering consolidated data and experimental approaches to further investigate the therapeutic and physiological significance of this microbial co-metabolite. Further research is warranted to fully elucidate its mechanisms of action and its potential applications in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. A host-gut microbial amino acid co-metabolite, p-cresol glucuronide, promotes blood-brain barrier integrity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Relation between TLR4/NF-κB signaling pathway activation by 27-hydroxycholesterol and 4-hydroxynonenal, and atherosclerotic plaque instability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A host–gut microbial amino acid co-metabolite, p-cresol glucuronide, promotes blood–brain barrier integrity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

p-Cresol Glucuronide: A Comprehensive Technical Guide on a Key Uremic Toxin

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Cresol, a gut-derived microbial metabolite of tyrosine and phenylalanine, undergoes extensive phase II metabolism in the liver and intestinal enterocytes to form p-Cresol glucuronide (pCG) and p-Cresol sulfate (pCS).[1][2] While historically considered a less toxic metabolite compared to its sulfated counterpart, emerging evidence highlights the significant and complex role of pCG as a uremic toxin, particularly in the pathophysiology of chronic kidney disease (CKD). This technical guide provides an in-depth analysis of pCG, consolidating current knowledge on its biosynthesis, transport, and multifaceted biological effects. Detailed experimental protocols from key studies are presented, alongside structured quantitative data and visualizations of implicated signaling pathways to serve as a valuable resource for researchers and professionals in the field.

Biochemical Profile and Metabolism

p-Cresol is produced in the colon by the bacterial fermentation of aromatic amino acids.[1] It is then absorbed into the portal circulation and undergoes conjugation. The formation of pCG is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT1A6 and to a lesser extent UGT1A9, in the liver and kidneys.[3] In advanced CKD, there is a noted shift from sulfation to glucuronidation, leading to elevated plasma concentrations of pCG.[4]

Table 1: Physicochemical Properties of p-Cresol Glucuronide

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₆O₇ | [3] |

| Molar Mass | 284.26 g/mol | [3] |

| Synonyms | 4-Cresol Glucuronide, p-Tolyl-β-D-glucuronide | [3] |

Transport and Elimination

The renal excretion of pCG is a critical process that is impaired in CKD. Efflux transporters such as Breast Cancer Resistance Protein (BCRP) are likely involved in its renal excretion.[5] The accumulation of pCG in the plasma of CKD patients is a direct consequence of reduced renal clearance.

Biological Effects and Toxicity

While initially considered biologically inert, pCG has been shown to exert a range of biological effects, often in synergy with pCS. It is implicated in cardiovascular toxicity, immune dysfunction, and alterations in endothelial and renal tubular cell function.

Cardiovascular System

High levels of both free and total pCG have been independently associated with overall and cardiovascular mortality in CKD patients.[6]

Immune System

pCG can potentiate the inflammatory effects of pCS on leukocytes. In vitro studies have demonstrated a synergistic effect of pCS and pCG in activating leukocytes.[1]

Endothelial and Renal Tubular Cells

In vitro studies have shown that pCG can have direct effects on endothelial and renal tubular cells, although its toxicity appears to be less potent than that of the parent molecule, p-cresol.[4]

Table 2: Summary of In Vitro Effects of p-Cresol Glucuronide

| Cell Type | Concentration | Exposure Time | Observed Effect | Reference |

| hCMEC/D3 (human brain endothelial cells) | 0.1 - 100 µM | 24 h | No effect on cell survival (MTT assay). | [1] |

| hCMEC/D3 (human brain endothelial cells) | 1 µM (pre-treatment) | 30 min | Antagonized LPS-induced increase in paracellular permeability. | [1] |

| HepaRG (human hepatic cells) | 1 mM | 24 h | Less toxic than p-cresol in inducing oxidative stress and necrosis. | [4] |

| C2C12 (mouse myotubes) | 6 or 61 mg/L | 30 min | No effect on insulin-stimulated glucose uptake. | [7] |

Signaling Pathways

A key mechanism of action for pCG involves its interaction with the Toll-like receptor 4 (TLR4) signaling pathway. Evidence suggests that pCG can act as an antagonist at the TLR4 receptor complex, thereby modulating inflammatory responses to lipopolysaccharide (LPS).[1]

Caption: Antagonistic effect of p-Cresol Glucuronide on the TLR4 signaling pathway.

Experimental Protocols

Synthesis of p-Cresol Glucuronide

This protocol describes the chemical synthesis of pCG as reported in the literature.[1]

-

Step 1: React p-cresol with 1,2,3,4-tetra-O-acetyl-β-D-glucuronate in dichloromethane (CH₂Cl₂) promoted by trimethylsilyl trifluoromethanesulfonate. This reaction yields the protected conjugate as a single β-anomer.

-

Step 2: Hydrolyze the protected conjugate under mild conditions using aqueous sodium carbonate (Na₂CO₃) in methanol (MeOH).

-

Step 3: Partially neutralize the resulting product to a pH of 6 to afford the desired glucuronide sodium salt.

-

Step 4: Purify the final product by recrystallization. The purity can be confirmed by ¹H NMR spectroscopy.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of pCG on cultured cells.[1]

-

Cell Seeding: Plate cells (e.g., hCMEC/D3) in a 96-well plate and culture until confluent.

-

Treatment: Treat the cells with varying concentrations of pCG (e.g., 0.1, 1, 10, 100 µM) for a specified duration (e.g., 24 hours). Include a positive control for cytotoxicity (e.g., 0.03% H₂O₂) and a vehicle control.

-

MTT Addition: After the treatment period, add MTT solution (500 µg/ml) to each well and incubate at 37°C for 2 hours.

-

Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to solubilize the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 540 nm using a spectrophotometer, with a reference wavelength at 570 nm.

In Vivo Blood-Brain Barrier Permeability Assay

This protocol assesses the effect of pCG on blood-brain barrier (BBB) integrity in an animal model.[1]

-

Animal Model: Use male C57Bl/6 mice.

-

Treatment: Inject mice intraperitoneally (i.p.) with pCG (e.g., 1 mg/kg body weight) in a saline vehicle.

-

Tracer Injection: At a specified time post-pCG injection (e.g., 2 or 6 hours), inject a 2% (w/v) solution of Evans blue dye (a vascular permeability tracer) i.p.

-

Circulation and Perfusion: Allow the dye to circulate for 1 hour. Then, transcardially perfuse the animals with cold saline to remove the dye from the vasculature.

-

Quantification: Collect blood and brain tissue. Homogenize the brain tissue and measure the extravasated Evans blue dye spectrophotometrically.

Caption: Workflow for in vivo blood-brain barrier permeability assessment.

Conclusion and Future Directions

p-Cresol glucuronide is increasingly recognized as a uremic toxin with significant biological activities that contribute to the pathophysiology of CKD and its associated complications. Its ability to modulate inflammatory pathways, particularly through the TLR4 receptor, presents a novel avenue for therapeutic intervention. Further research is warranted to fully elucidate the complex interplay between pCG, pCS, and other uremic toxins, and to explore targeted strategies for reducing their production or mitigating their toxic effects. The detailed methodologies and data presented in this guide are intended to facilitate these future research endeavors.

References

- 1. A host–gut microbial amino acid co-metabolite, p-cresol glucuronide, promotes blood–brain barrier integrity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Effects of p-Cresol on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of p-Cresol Glucuronide Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Changes in Tight Junction Protein Expression Levels but Not Distribution in Commercial White and Brown Laying Hens Supplemented with Chondrus crispus or Ascophyllum nodosum Seaweed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

The Role of p-Tolyl-β-D-glucuronide in Gut Microbiome Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The gut microbiome, a complex ecosystem of microorganisms residing in the gastrointestinal tract, plays a pivotal role in human health and disease. Its influence extends to various physiological processes, including drug metabolism, immune function, and even neurological signaling through the gut-brain axis. A key class of enzymes produced by the gut microbiota is β-glucuronidase (GUS), which has significant implications for pharmacology and toxicology. These enzymes can reverse the phase II detoxification process of glucuronidation, leading to the reactivation of drugs and other xenobiotics in the gut lumen. This deconjugation can result in altered drug efficacy and localized toxicity.

p-Tolyl-β-D-glucuronide, a metabolite of the microbial product p-cresol, serves as a valuable tool for researchers studying the activity of gut microbial β-glucuronidases. p-Cresol is generated by the bacterial fermentation of dietary tyrosine and phenylalanine and has been implicated in various physiological and pathological processes, including those affecting the gut-brain axis and intestinal barrier integrity. By utilizing p-Tolyl-β-D-glucuronide as a substrate in enzymatic assays, scientists can investigate the metabolic capacity of the gut microbiome, screen for inhibitors of β-glucuronidase, and explore the intricate interactions between microbial metabolism and host physiology. This technical guide provides a comprehensive overview of the role of p-Tolyl-β-D-glucuronide in gut microbiome research, including its synthesis, detailed experimental protocols for its use, and its application in studying relevant biological pathways.

The Chemistry and Synthesis of p-Tolyl-β-D-glucuronide

p-Tolyl-β-D-glucuronide, also known as p-cresol glucuronide, is a glycoside formed by the conjugation of p-cresol (4-methylphenol) to glucuronic acid via a β-glycosidic bond.[1] In vivo, this conjugation is a phase II metabolic reaction primarily catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver and intestinal epithelium, facilitating the detoxification and excretion of p-cresol.[1] For research purposes, p-Tolyl-β-D-glucuronide can be chemically synthesized.

A common synthetic route involves the reaction of p-cresol with a protected glucuronic acid derivative, such as methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate, in the presence of a catalyst like trimethylsilyl trifluoromethanesulfonate.[2] This is followed by a deprotection step, typically mild hydrolysis, to yield the final product.[2] The purity of the synthesized p-Tolyl-β-D-glucuronide is crucial for its use in enzymatic assays and is typically assessed by techniques such as HPLC and NMR spectroscopy.[2]

Core Applications in Gut Microbiome Research

The primary application of p-Tolyl-β-D-glucuronide in gut microbiome research is as a substrate for measuring the activity of β-glucuronidase enzymes. This allows for:

-

Quantification of Microbial β-Glucuronidase Activity: By measuring the rate of p-cresol release from p-Tolyl-β-D-glucuronide, researchers can determine the overall β-glucuronidase activity in complex microbial communities, such as those found in fecal samples.

-

Screening for β-Glucuronidase Inhibitors: The reactivation of glucuronidated drugs by gut microbial β-glucuronidase can lead to adverse drug reactions. Therefore, identifying inhibitors of these enzymes is a key therapeutic strategy. p-Tolyl-β-D-glucuronide can be used in high-throughput screening assays to identify compounds that block β-glucuronidase activity.

-

Studying the Impact of Microbial Metabolism on Host Physiology: p-Cresol, the aglycone released from p-Tolyl-β-D-glucuronide, is a biologically active molecule. Studying its release and subsequent effects on host cells and signaling pathways provides insights into the consequences of microbial metabolism.

Experimental Protocols

While a standardized, universally adopted protocol for using p-Tolyl-β-D-glucuronide in β-glucuronidase assays is not prominently available in the literature, a robust protocol can be adapted from established methods for other chromogenic and fluorogenic substrates. The key is the accurate quantification of the released p-cresol.

General Protocol for β-Glucuronidase Activity Assay using p-Tolyl-β-D-glucuronide

This protocol outlines a general procedure for measuring β-glucuronidase activity in a microbial sample (e.g., fecal homogenate) using p-Tolyl-β-D-glucuronide as a substrate and HPLC for the detection of the released p-cresol.

Materials:

-

p-Tolyl-β-D-glucuronide (substrate)

-

β-Glucuronidase enzyme (for standard curve, e.g., from E. coli)

-

Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.0)

-

Microbial sample (e.g., fecal homogenate, bacterial culture lysate)

-

Trichloroacetic acid (TCA) or other suitable stop solution

-

Acetonitrile (HPLC grade)

-

Formic acid (for mobile phase)

-

p-Cresol (for standard curve)

-

Microcentrifuge tubes

-

Incubator or water bath

-

HPLC system with a C18 column and UV or fluorescence detector

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of p-Tolyl-β-D-glucuronide in phosphate buffer. The optimal concentration should be determined empirically but can start in the range of 1-10 mM.

-

Prepare a standard curve of p-cresol in the assay buffer with concentrations ranging from 0 to 100 µM.

-

Prepare the microbial sample by homogenizing in cold phosphate buffer and clarifying by centrifugation to obtain a cell-free lysate. Determine the total protein concentration of the lysate for normalization of enzyme activity.

-

-

Enzymatic Reaction:

-

Set up reaction tubes containing the microbial lysate (e.g., 50-100 µg of total protein).

-

Include a negative control with heat-inactivated lysate to account for non-enzymatic hydrolysis.

-

Pre-incubate the tubes at 37°C for 5 minutes.

-

Initiate the reaction by adding the p-Tolyl-β-D-glucuronide substrate solution to a final concentration determined to be optimal (e.g., 1 mM).

-

Incubate the reaction at 37°C for a set period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

Stop the reaction by adding a stop solution such as TCA to a final concentration of 10%.

-

-

Quantification of p-Cresol by HPLC:

-

Centrifuge the stopped reaction tubes to pellet precipitated protein.

-

Transfer the supernatant to HPLC vials.

-

Analyze the samples by reverse-phase HPLC using a C18 column.

-

An isocratic mobile phase of acetonitrile and water with 0.1% formic acid is often suitable. A typical mobile phase composition is Acetonitrile/water/formic acid (10:90:0.05, v/v/v).[3]

-

Detect p-cresol using a UV detector at approximately 270 nm or a fluorescence detector with excitation at ~284 nm and emission at ~310 nm for higher sensitivity.[4][5]

-

Quantify the amount of p-cresol produced by comparing the peak area to the p-cresol standard curve.

-

-

Calculation of Enzyme Activity:

-

Calculate the rate of p-cresol formation (e.g., in µmol/min).

-

Normalize the activity to the amount of protein in the sample (e.g., µmol/min/mg of protein).

-

Data Presentation: Quantitative Data for β-Glucuronidase Substrates

| Substrate | Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | Reference |

| p-Nitrophenyl-β-D-glucuronide | E. coli | ~0.22 | Not specified | [6] |

| Wogonoside | Human fecal S9 | 0.00034 | 0.00517 | [7] |

| Wogonoside | Rat fecal S9 | 0.00304 | 0.00448 | [7] |

| Wogonoside | Mouse fecal S9 | 0.00651 | 0.00237 | [7] |

Signaling Pathways and Experimental Workflows

Enterohepatic Circulation and the Role of Gut Microbial β-Glucuronidase

Glucuronidated compounds, including many drugs, are often excreted from the liver into the bile and then into the small intestine. Gut microbial β-glucuronidases can cleave the glucuronic acid moiety, releasing the parent compound, which can then be reabsorbed into the bloodstream. This process, known as enterohepatic circulation, can prolong the half-life of a drug but can also lead to the accumulation of toxic metabolites in the gut.

References

- 1. academic.oup.com [academic.oup.com]

- 2. A host–gut microbial amino acid co-metabolite, p-cresol glucuronide, promotes blood–brain barrier integrity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. A sensitive HPLC method for the quantification of free and total p-cresol in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A high-throughput liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of p-cresol sulfate, p-cresol glucuronide, indoxyl sulfate, and indoxyl glucuronide in HepaRG culture medium and the demonstration of mefenamic acid as a potent and selective detoxifying agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

p-Tolyl-ss-D-glucuronide: A Comprehensive Technical Guide to its Role as a Biomarker for Gut Dysbiosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of p-Tolyl-ss-D-glucuronide, a gut microbiota-derived metabolite, and its emerging role as a key biomarker for gut dysbiosis. We delve into the metabolic pathways, analytical methodologies for quantification, and the mechanistic links between elevated levels of this compound and the pathophysiology of intestinal barrier dysfunction. This document synthesizes current research to offer a comprehensive resource for professionals in drug development and gut health research, highlighting the potential of this compound in diagnostics, patient stratification, and as a therapeutic target.

Introduction: The Gut Microbiome and Metabolites in Health and Disease

The human gut microbiome, a complex ecosystem of trillions of microorganisms, plays a pivotal role in host physiology, influencing everything from nutrient metabolism to immune function. An imbalance in this microbial community, termed dysbiosis, is increasingly associated with a spectrum of diseases, including inflammatory bowel disease (IBD), irritable bowel syndrome (IBS), and metabolic disorders. Gut microbial metabolites are key mediators of the host-microbiome interaction, and their quantification in biological fluids offers a promising avenue for non-invasive disease diagnosis and monitoring.

One such metabolite of growing interest is this compound. This compound is the glucuronidated form of p-cresol, a toxic phenol produced by the fermentation of tyrosine by specific gut bacteria, such as those from the Clostridium and Coriobacteriaceae families. Following its production in the colon, p-cresol is absorbed into the bloodstream and subsequently conjugated in the liver to form p-cresyl sulfate and this compound before being excreted in the urine. Elevated levels of these conjugates are indicative of increased intestinal production of p-cresol, which is often a hallmark of gut dysbiosis.

The Metabolic Pathway of this compound

The synthesis of this compound is a multi-step process involving both the gut microbiota and host metabolism.

Quantitative Data: this compound Levels in Gut Dysbiosis

Elevated urinary concentrations of this compound have been observed in conditions associated with significant alterations in the gut microbiota. Fecal microbiota transplantation (FMT) is a therapeutic approach that aims to restore a healthy gut microbial community in patients with recurrent Clostridioides difficile infection (rCDI), a condition characterized by profound dysbiosis. Studies have shown a significant increase in urinary p-cresyl glucuronide levels following FMT, indicating the restoration of a more diverse and functional microbiota capable of metabolizing tyrosine to p-cresol, which is then glucuronidated by the host.

| Condition | Analyte | Matrix | Concentration/Level | Fold Change | Reference |

| Pre-FMT (rCDI) | p-Cresyl Glucuronide | Urine | Often undetectable | - | [1] |

| Post-FMT (Day 7) | p-Cresyl Glucuronide | Urine | Significantly elevated | >10-fold | [1] |

| Post-FMT (Day 40-180) | p-Cresyl Glucuronide | Urine | Sustained elevation | >10-fold | [1] |

Table 1: Urinary p-Cresyl Glucuronide Levels Before and After Fecal Microbiota Transplantation (FMT) in Patients with Recurrent Clostridioides difficile Infection (rCDI).

Mechanistic Insights: How this compound Contributes to Pathophysiology

Emerging evidence suggests that this compound and its precursor, p-cresol, are not merely biomarkers but may also actively contribute to the pathophysiology of gut-related and systemic diseases.

Disruption of Intestinal Barrier Integrity

The intestinal epithelial barrier is a critical line of defense, regulating the passage of nutrients while preventing the translocation of harmful substances from the gut lumen into the circulation. This barrier is maintained by complex protein structures known as tight junctions, which include proteins like occludin and claudins. Gut dysbiosis and the associated increase in metabolites like p-cresol can compromise the integrity of this barrier.

Induction of Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is a key feature of many inflammatory conditions. In vitro studies have suggested that p-cresol can induce the production of ROS in intestinal epithelial cells, leading to cellular damage and contributing to the inflammatory cascade.

Experimental Protocols

Quantification of this compound in Biological Samples

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold standard for the accurate and sensitive quantification of this compound in complex biological matrices like urine and serum.

Sample Preparation (Urine):

-

Thaw frozen urine samples on ice.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any debris.

-

Dilute the supernatant 1:10 with a solution of 50% acetonitrile in water containing an internal standard (e.g., this compound-d7).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

-

Mass Spectrometry: Operated in negative ion mode with multiple reaction monitoring (MRM) for the specific transitions of this compound and its internal standard.

In Vivo Intestinal Permeability Assay

Method: Fluorescein Isothiocyanate (FITC)-Dextran Assay in Mice

This assay measures the amount of orally administered FITC-dextran that crosses the intestinal barrier and enters the bloodstream.

Procedure:

-

Fast mice for 4-6 hours with free access to water.

-

Administer FITC-dextran (e.g., 4 kDa, 400 mg/kg body weight) by oral gavage.

-

After 4 hours, collect blood via cardiac puncture or retro-orbital bleeding into heparinized tubes.

-

Centrifuge the blood at 2,000 x g for 10 minutes at 4°C to separate the plasma.

-

Measure the fluorescence of the plasma at an excitation wavelength of 485 nm and an emission wavelength of 528 nm.

-

Quantify the concentration of FITC-dextran in the plasma using a standard curve prepared with known concentrations of FITC-dextran.

Western Blot Analysis of Tight Junction Proteins

This technique is used to measure the relative abundance of specific tight junction proteins in intestinal tissue or cell lysates.

Procedure:

-

Homogenize intestinal tissue or lyse intestinal epithelial cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against tight junction proteins (e.g., occludin, claudin-1) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion and Future Directions

This compound is a promising biomarker for gut dysbiosis, reflecting alterations in the metabolic activity of the gut microbiota. Its quantification provides a non-invasive tool to assess gut health and may aid in the diagnosis and monitoring of diseases associated with intestinal barrier dysfunction. Further research is warranted to fully elucidate the direct causal role of this compound in disease pathogenesis and to explore its potential as a therapeutic target for restoring gut homeostasis. The development of standardized, high-throughput analytical methods for its measurement will be crucial for its integration into clinical practice and drug development pipelines.

References

The Biological Significance of p-Cresol Glucuronidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

para-Cresol (p-cresol), a toxic metabolite produced by the gut microbiota from the fermentation of dietary amino acids tyrosine and phenylalanine, is a key uremic toxin implicated in the progression of chronic kidney disease (CKD) and its associated cardiovascular complications.[1][2] Following its absorption, p-cresol undergoes extensive phase II metabolism, primarily in the liver and intestinal mucosa, to form p-cresyl sulfate (PCS) and p-cresyl glucuronide (PCG).[3][4][5] While PCS has been the major focus of research, emerging evidence highlights the significant, and at times distinct, biological roles of PCG. This technical guide provides an in-depth analysis of the metabolism of p-cresol to its glucuronide conjugate, focusing on its biological significance, quantitative data, experimental protocols, and relevant cellular signaling pathways.

Introduction

p-Cresol is a protein-bound uremic toxin that accumulates in the body with declining kidney function.[6] Its detoxification is heavily reliant on conjugation reactions, with sulfation and glucuronidation being the principal pathways.[7] In humans, sulfation is the predominant route, leading to higher circulating concentrations of PCS compared to PCG.[8] However, the free, biologically active concentrations of PCS and PCG can be comparable.[3] Furthermore, in advanced kidney disease, a metabolic shift towards glucuronidation has been observed.[3] This guide will delve into the critical aspects of p-cresol glucuronidation, providing a comprehensive resource for professionals in the field.

Metabolism and Biological Fate of p-Cresol Glucuronide

The conversion of p-cresol to PCG is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, primarily in the liver.[9] Studies have identified UGT1A6 and UGT1A9 as the main isoforms responsible for this reaction.[9][10] Once formed, PCG is a water-soluble compound that is less protein-bound than PCS (<10% for PCG vs. >90% for PCS).[11][12] This facilitates its renal excretion. However, in CKD, the accumulation of PCG is observed, with serum levels increasing with the severity of the disease.[8][13]

Quantitative Data on p-Cresol and its Metabolites

The following tables summarize key quantitative data related to p-cresol and its glucuronide conjugate from various studies.

Table 1: Serum Concentrations of p-Cresol Glucuronide in Chronic Kidney Disease (CKD)

| CKD Stage | Free p-Cresylglucuronide (mg/dL) | Total p-Cresylglucuronide (mg/dL) | Reference |

| Healthy Subjects | 0.035 ± 0.003 | - | [13] |

| Stage 2 | ~0.05 | - | [13] |

| Stage 3 | ~0.1 | - | [13] |

| Stage 4 | ~0.2 | - | [13] |

| Stage 5 | ~0.4 | - | [13] |

| Stage 5D (Hemodialysis) | ~0.6 | >0.041 (associated with higher mortality) | [8][13] |

Table 2: In Vitro Toxicity of p-Cresol and its Metabolites in HepaRG Cells

| Compound | Endpoint | EC50 (mM) | Exposure Time | Reference |

| p-Cresol | Oxidative Stress (DCF formation) | 0.64 ± 0.37 | 24 h | [3][14] |

| p-Cresol | Glutathione (GSH) Depletion | 1.00 ± 0.07 | 24 h | [3][14] |

| p-Cresol | Necrosis (LDH release) | 0.85 ± 0.14 | 24 h | [3][14] |

| p-Cresol Sulfate | Oxidative Stress (DCF formation) | Less toxic than p-cresol | 24 h | [3] |

| p-Cresol Sulfate | Glutathione (GSH) Depletion | Less toxic than p-cresol | 24 h | [3] |

| p-Cresol Sulfate | Necrosis (LDH release) | Less toxic than p-cresol | 24 h | [3] |

| p-Cresol Glucuronide | Oxidative Stress (DCF formation) | Less toxic than p-cresol | 24 h | [3] |

| p-Cresol Glucuronide | Glutathione (GSH) Depletion | Less toxic than p-cresol | 24 h | [3] |

| p-Cresol Glucuronide | Necrosis (LDH release) | Less toxic than p-cresol | 24 h | [3] |

Biological Significance and Cellular Effects

While initially considered a less toxic detoxification product, PCG has been shown to exert biological effects, some of which are distinct from its parent compound and sulfated counterpart.

-

Cardiovascular Toxicity and Mortality : High levels of both free and total PCG have been independently associated with overall and cardiovascular mortality in CKD patients.[3][8]

-

Insulin Resistance : In contrast to PCS, PCG does not appear to promote insulin resistance.[11][15][16] In vitro studies on muscle cells showed that PCG had no effect on insulin-stimulated glucose uptake or the insulin signaling pathway.[11][12]

-

Blood-Brain Barrier Integrity : Interestingly, PCG has been shown to promote blood-brain barrier integrity in vivo.[17][18] It appears to act as an antagonist at the lipopolysaccharide receptor TLR4, preventing the permeabilizing effects of endotoxins.[17][18] This is in stark contrast to p-cresol itself, which disrupts blood-brain barrier integrity.[17][18]

-

Renal Tubular Effects : PCG can induce phenotypical changes in renal proximal tubule epithelial cells, suggesting a potential role in CKD progression.[19][20] It has also been shown to inhibit the activity of the efflux transporter Multidrug Resistance Protein 4 (MRP4).[19][20]

Experimental Protocols

Quantification of p-Cresol and its Metabolites by HPLC

A common method for the analysis of p-cresol, PCS, and PCG in biological samples is High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[11][21]

Sample Preparation (Serum/Plasma):

-

Deproteinization: Samples are typically deproteinized by adding a solvent like methanol or acetone.

-

Enzymatic Hydrolysis: To measure total concentrations, samples are treated with sulfatase and/or β-glucuronidase to convert the conjugated forms back to p-cresol.[21]

-

Extraction: The analyte of interest is then extracted using a suitable organic solvent.

-

Reconstitution: The dried extract is reconstituted in the mobile phase before injection into the HPLC system.

HPLC Conditions:

-

Column: A reversed-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Detection: Fluorescence detection is highly sensitive for phenolic compounds. Excitation and emission wavelengths are optimized for p-cresol.

In Vitro Toxicity Assays in HepaRG Cells

The human hepatoma cell line HepaRG is a valuable in vitro model for studying the metabolism and toxicity of compounds like p-cresol.[3][14]

-

Cell Culture: HepaRG cells are cultured and differentiated according to established protocols to obtain hepatocyte-like cells.

-

Treatment: Differentiated cells are exposed to various concentrations of p-cresol, PCS, or PCG for defined periods (e.g., 24 hours).

-

Toxicity Endpoints:

-

Oxidative Stress: Assessed using probes like 2′,7′-dichlorofluorescein diacetate (DCF-DA), which becomes fluorescent upon oxidation.[3][14]

-

Glutathione (GSH) Depletion: Measured using commercially available kits.[3][14]

-

Cell Viability/Necrosis: Determined by measuring the release of lactate dehydrogenase (LDH) into the culture medium.[3][14]

-

Signaling Pathways and Experimental Workflows

Metabolic Pathway of p-Cresol

References

- 1. Frontiers | Unraveling p-Cresol: from biosynthesis to biological and biochemical activities [frontiersin.org]

- 2. metabolon.com [metabolon.com]

- 3. Effects of p-Cresol on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of p-Cresol Glucuronide Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gut-Derived Metabolites and Their Role in Immune Dysfunction in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Microbial metabolite p-cresol inhibits gut hormone expression and regulates small intestinal transit in mice [frontiersin.org]

- 6. p-cresol sulfate – A key uremic toxin with implications for gut health and chronic disease - biocrates life sciences gmbh [biocrates.com]

- 7. mdpi.com [mdpi.com]

- 8. Does P-Cresylglucuronide Have the Same Impact on Mortality as Other Protein-Bound Uremic Toxins? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetic interactions of mycophenolic acid: population pharmacokinetics and a translational investigation on p-cresol mediated metabolism interaction [ualberta.scholaris.ca]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Effects of p-Cresol on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of p-Cresol Glucuronide Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. p-Cresyl glucuronide is a major metabolite of p-cresol in mouse: in contrast to p-cresyl sulphate, p-cresyl glucuronide fails to promote insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. A host–gut microbial amino acid co-metabolite, p-cresol glucuronide, promotes blood–brain barrier integrity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. research.rug.nl [research.rug.nl]

- 20. Proximal tubular efflux transporters involved in renal excretion of p-cresyl sulfate and p-cresyl glucuronide: Implications for chronic kidney disease pathophysiology. | Sigma-Aldrich [sigmaaldrich.com]

- 21. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to p-Tolyl-β-D-glucuronide: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Tolyl-β-D-glucuronide, also known as p-cresol glucuronide, is a significant metabolite of p-cresol, a uremic toxin produced by gut microbiota. This guide provides a comprehensive overview of its discovery, history, synthesis, and key biological functions. It details its role as a substrate for the enzyme β-glucuronidase and presents its biochemical properties. Experimental protocols for its synthesis and enzymatic hydrolysis are outlined, and quantitative data are summarized for clarity. Furthermore, this document includes visualizations of the metabolic pathway of p-cresol and the enzymatic action of β-glucuronidase on p-Tolyl-β-D-glucuronide, designed to aid researchers in understanding its significance in drug development and clinical diagnostics.

Discovery and History

The formal discovery of p-Tolyl-β-D-glucuronide is intrinsically linked to the broader study of glucuronidation as a major pathway for the detoxification and elimination of xenobiotics and endogenous compounds. While a singular "discovery" paper for this specific molecule is not readily apparent in historical literature, its identification emerged from the systematic investigation of the metabolic fate of phenols and cresols in the early to mid-20th century.

Early research focused on the enzymatic hydrolysis of various aryl glucuronides by β-glucuronidase, indicating an awareness of this class of compounds. The development of synthetic methods for aryl-β-D-glucuronides, such as the Koenigs-Knorr reaction , was a critical step that enabled the production of standards for metabolic studies. This classical method involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a silver or mercury salt, to form a glycosidic bond.

The clinical significance of p-Tolyl-β-D-glucuronide became more prominent with the increasing understanding of the role of gut microbiota in human health and disease. p-Cresol, a product of bacterial fermentation of tyrosine and phenylalanine in the intestine, was identified as a uremic toxin that accumulates in patients with chronic kidney disease (CKD). Subsequent metabolomic studies revealed that p-cresol is extensively metabolized in the liver and kidney to form p-cresyl sulfate and, to a lesser extent, p-Tolyl-β-D-glucuronide. This discovery solidified its importance as a biomarker and a potential contributor to the pathophysiology of uremia.

Biochemical Properties and Synthesis

p-Tolyl-β-D-glucuronide is a glucosiduronic acid where the anomeric hydroxyl group of β-D-glucuronic acid is substituted by a p-tolyl group.

| Property | Value |

| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methylphenoxy)oxane-2-carboxylic acid |

| Molecular Formula | C₁₃H₁₆O₇ |

| Molecular Weight | 284.26 g/mol |

| CAS Number | 17680-99-8 |

Biosynthesis

The primary route of p-Tolyl-β-D-glucuronide formation in vivo is through the glucuronidation of p-cresol. This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver and, to a lesser extent, the kidneys.[1][2][3][4] Specifically, the isoforms UGT1A6 and UGT1A9 have been identified as the main catalysts for the conjugation of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to p-cresol.[1][2]

Chemical Synthesis

The chemical synthesis of p-Tolyl-β-D-glucuronide can be achieved through several methods, with the Koenigs-Knorr reaction being a foundational approach for forming the O-glycosidic bond.[5] A general protocol is outlined below.

Experimental Protocol: Koenigs-Knorr Synthesis of p-Tolyl-β-D-glucuronide

-

Preparation of the Glycosyl Donor: D-glucuronic acid is first protected to prevent unwanted side reactions. A common starting material is methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate. This is prepared by treating the fully acetylated methyl ester of glucuronic acid with a source of bromide, such as HBr in acetic acid.

-

Glycosylation Reaction:

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve p-cresol in a suitable anhydrous solvent such as dichloromethane or a mixture of dichloromethane and diethyl ether.

-

Add a promoter, such as silver(I) carbonate or silver(I) oxide. These act as acid scavengers and activate the glycosyl bromide.

-

Cool the mixture to 0°C or room temperature, depending on the reactivity of the substrates.

-

Slowly add a solution of the protected glucuronyl bromide donor in the same anhydrous solvent to the reaction mixture with stirring.

-

Allow the reaction to proceed for several hours to overnight, monitoring the progress by thin-layer chromatography (TLC).

-

-

Work-up and Deprotection:

-

Upon completion, filter the reaction mixture through a pad of celite to remove the silver salts.

-

Wash the filtrate with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the protected p-Tolyl-β-D-glucuronide.

-

Deprotect the acetyl groups and the methyl ester. This is typically achieved by base-catalyzed hydrolysis using a reagent such as sodium methoxide in methanol, followed by the addition of water to hydrolyze the ester.

-

-

Purification: The final product, p-Tolyl-β-D-glucuronide, is purified by column chromatography on silica gel or by recrystallization to yield a white to off-white solid.

Role as a β-Glucuronidase Substrate

p-Tolyl-β-D-glucuronide serves as a chromogenic substrate for the enzyme β-glucuronidase (GUS). This enzyme is widely used as a reporter gene in molecular biology, particularly in plant sciences. The enzymatic hydrolysis of p-Tolyl-β-D-glucuronide releases p-cresol and D-glucuronic acid. The liberated p-cresol can be detected and quantified spectrophotometrically, allowing for the measurement of β-glucuronidase activity.

Kinetic Parameters

While p-Tolyl-β-D-glucuronide is used as a substrate for β-glucuronidase, detailed kinetic data, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), are not as extensively reported in the literature as for other common substrates like p-nitrophenyl-β-D-glucuronide (pNPG) or 4-methylumbelliferyl-β-D-glucuronide (MUG). The kinetic parameters can vary significantly depending on the source of the β-glucuronidase (e.g., E. coli, bovine liver, or snail) and the assay conditions (pH, temperature).

Experimental Protocol: Determination of β-Glucuronidase Activity using p-Tolyl-β-D-glucuronide

-

Reagents:

-

β-Glucuronidase solution (from the desired source, e.g., E. coli or bovine liver) of known concentration.

-

p-Tolyl-β-D-glucuronide stock solution of known concentration.

-

Assay buffer (e.g., 0.1 M sodium acetate buffer, pH 4.5-5.0 for bovine liver β-glucuronidase, or 0.1 M sodium phosphate buffer, pH 6.8-7.0 for E. coli β-glucuronidase).

-

Stop solution (e.g., 0.2 M glycine-NaOH buffer, pH 10.4).

-

Reagent for p-cresol detection (e.g., Folin-Ciocalteu reagent or a specific HPLC method).

-

-

Assay Procedure:

-

Prepare a series of dilutions of the p-Tolyl-β-D-glucuronide substrate in the assay buffer.

-

Pre-incubate the substrate solutions at the optimal temperature for the enzyme (e.g., 37°C).

-

Initiate the reaction by adding a small volume of the β-glucuronidase solution to each substrate dilution.

-

Incubate the reaction for a fixed period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding the stop solution.

-

Quantify the amount of liberated p-cresol using a suitable detection method. For spectrophotometric detection with the Folin-Ciocalteu reagent, measure the absorbance at the appropriate wavelength (e.g., 765 nm) after color development.

-

Create a standard curve using known concentrations of p-cresol to determine the amount of product formed.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each substrate concentration.

-

Plot V₀ against the substrate concentration.

-

Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis or by using a linearized plot such as the Lineweaver-Burk plot.

-

Applications in Research and Drug Development

-

Clinical Diagnostics: As a metabolite of the uremic toxin p-cresol, the levels of p-Tolyl-β-D-glucuronide in blood and urine are monitored in patients with chronic kidney disease to assess the severity of uremia and the effectiveness of dialysis.

-

Drug Metabolism Studies: The formation of glucuronides is a critical step in the metabolism and clearance of many drugs. Understanding the role of specific UGT enzymes in the glucuronidation of phenolic compounds, like p-cresol, provides insights into potential drug-drug interactions and individual variations in drug metabolism.

-

Enzyme Substrate: p-Tolyl-β-D-glucuronide serves as a useful, albeit less common, chromogenic substrate for assaying β-glucuronidase activity in various biological samples.

Conclusion

p-Tolyl-β-D-glucuronide is a molecule of significant interest in both clinical and basic research. Its origins as a bacterial metabolite and its subsequent processing in the human body highlight the intricate interplay between the gut microbiome and host metabolism. While its history is intertwined with the broader field of glucuronidation, its specific roles in uremic toxicity and as an enzymatic substrate continue to be areas of active investigation. The experimental protocols and data presented in this guide offer a foundation for researchers to further explore the discovery, synthesis, and multifaceted biological functions of this important glucuronide.

References

- 1. Characterizations of Human UDP-Glucuronosyltransferase Enzymes in the Conjugation of p-Cresol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of Metabolism Interaction Between p-Cresol and Mycophenolic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis and Biosynthesis of p-Tolyl-β-D-glucuronide

This technical guide provides a comprehensive overview of the chemical synthesis and biosynthetic pathways of p-tolyl-β-D-glucuronide, also known as p-cresyl-β-D-glucuronide. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and pathway visualizations to support advanced research and application.

Chemical Synthesis of p-Tolyl-β-D-glucuronide

The chemical synthesis of p-tolyl-β-D-glucuronide typically involves the glycosylation of p-cresol with a protected glucuronic acid derivative. The Koenigs-Knorr reaction is a well-established and frequently employed method for this transformation, offering a reliable route to the desired β-anomer.

Koenigs-Knorr Synthesis

The Koenigs-Knorr reaction involves the coupling of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt such as silver carbonate or cadmium carbonate. The reaction proceeds through an SN2-like mechanism, with the neighboring acetyl group at C-2 of the glucuronic acid donor participating to favor the formation of the 1,2-trans product, which corresponds to the desired β-glucuronide.

This protocol is a representative procedure based on established Koenigs-Knorr reactions for aryl glucuronides.

Materials:

-

Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (Glycosyl Donor)

-

p-Cresol (Glycosyl Acceptor)

-

Cadmium Carbonate (Promoter)

-

Anhydrous Toluene (Solvent)

-

Anhydrous Dichloromethane (Solvent)

-

Sodium Methoxide in Methanol (for deacetylation)

-

Dowex 50W-X8 resin (H+ form)

-

Silica Gel for column chromatography

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Glycosylation Reaction:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve p-cresol (1.0 eq) in anhydrous toluene.

-

Add cadmium carbonate (1.5 eq) to the solution.

-

To this stirred suspension, add a solution of methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (1.2 eq) in anhydrous toluene dropwise over 30 minutes at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the cadmium salts. Wash the filter cake with dichloromethane.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude protected product, methyl (p-tolyl 2,3,4-tri-O-acetyl-β-D-glucopyranosid)uronate.

-

-

Purification of the Protected Glucuronide:

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the protected p-tolyl-β-D-glucuronide.

-

-

Deacetylation (Saponification):

-

Dissolve the purified protected glucuronide in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide solution (e.g., 0.1 M in methanol) and stir the mixture at room temperature.

-

Monitor the deacetylation by TLC until all starting material is consumed.

-

Neutralize the reaction mixture with Dowex 50W-X8 (H+ form) resin, filter, and wash the resin with methanol.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the methyl ester of p-tolyl-β-D-glucuronide.

-

-

Hydrolysis of the Methyl Ester (Optional, for the free acid):

-

For the free acid form, the methyl ester can be hydrolyzed using a mild base such as lithium hydroxide in a mixture of tetrahydrofuran and water, followed by acidification.

-

Data Presentation: Synthesis Yield

| Step | Product | Typical Yield |

| Glycosylation & Purification | Methyl (p-tolyl 2,3,4-tri-O-acetyl-β-D-glucopyranosid)uronate | 60-80% |

| Deacetylation | p-Tolyl-β-D-glucuronide methyl ester | >90% |

Note: Yields are representative and can vary based on reaction scale and purification efficiency.

Synthesis Workflow Diagram

Biosynthesis of p-Tolyl-β-D-glucuronide

The biosynthesis of p-tolyl-β-D-glucuronide is a two-stage process involving the gut microbiota and host metabolism.

Formation of the Precursor: p-Cresol

p-Cresol is a phenolic compound produced in the large intestine by the bacterial fermentation of the amino acids tyrosine and phenylalanine.

Glucuronidation in the Host

Once absorbed from the gut, p-cresol undergoes phase II metabolism, primarily in the liver and to a lesser extent in the kidneys. The main conjugation reaction is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). This process involves the transfer of glucuronic acid from the activated co-substrate, uridine diphosphate glucuronic acid (UDPGA), to the hydroxyl group of p-cresol, forming the more water-soluble p-tolyl-β-D-glucuronide, which can then be efficiently excreted in the urine.

The key UGT isoforms responsible for the glucuronidation of p-cresol are UGT1A6 and UGT1A9.[1][2]

Biosynthesis Pathway Diagram

Enzyme Kinetics

The glucuronidation of p-cresol by the primary UGT isoforms follows distinct kinetic models. The kinetics of p-cresol glucuronide formation by UGT1A6 are best described by the Hill equation, suggesting cooperative binding, while UGT1A9 exhibits substrate inhibition kinetics.[1][2]

Data Presentation: Enzyme Kinetic Parameters for p-Cresol Glucuronidation

| Enzyme Isoform | Tissue | Kinetic Model | Km (μM) | Vmax (relative activity) | Other Parameters |

| UGT1A6 | Liver, Kidney | Hill Equation | 67.3 ± 17.3 | High | Hill coefficient (n) > 1 |

| UGT1A9 | Liver, Kidney | Substrate Inhibition | - | Moderate | Ki (inhibition constant) |

Data compiled from literature citing Rong and Kiang (2020).[1][2] The exact Vmax, Hill coefficient, and Ki values require access to the full-text publication.

Relative Contribution of UGT Isoforms to p-Cresol Glucuronidation [1][2]

| Tissue | UGT1A6 Contribution | UGT1A9 Contribution |

| Liver | 78.4% - 81.3% | 2.8% |

| Kidney | 54.3% - 62.9% | 35.5% |

This protocol describes a general method for determining the kinetics of p-cresol glucuronidation using human liver microsomes or recombinant UGT enzymes.

Materials:

-

Human Liver Microsomes (HLM) or recombinant human UGT1A6/UGT1A9

-

p-Cresol

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

-

Magnesium Chloride (MgCl2)

-

Tris-HCl buffer (pH 7.4)

-

Alamethicin (for microsomal assays)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system for quantification

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of p-cresol in a suitable solvent (e.g., methanol) and serially dilute to achieve a range of final concentrations for the kinetic study.

-

On ice, prepare incubation mixtures in microcentrifuge tubes containing Tris-HCl buffer, MgCl2, and HLM or recombinant UGT enzyme.

-

If using HLM, pre-incubate with alamethicin to permeabilize the microsomal membrane.

-

-

Enzyme Reaction:

-

Pre-warm the incubation mixtures to 37°C for 5 minutes.

-

Initiate the reaction by adding UDPGA.

-

Incubate at 37°C for a predetermined time within the linear range of product formation.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Vortex the samples and centrifuge to pellet the protein.

-

Transfer the supernatant to a new plate or vials for analysis.

-

-

Quantification by LC-MS/MS:

-

Analyze the formation of p-tolyl-β-D-glucuronide using a validated LC-MS/MS method.

-

Construct a standard curve for the analyte to quantify the amount of product formed.

-

-

Data Analysis:

-

Calculate the rate of reaction (e.g., in pmol/min/mg protein).

-

Plot the reaction rate against the substrate concentration and fit the data to the appropriate kinetic model (e.g., Michaelis-Menten, Hill, or Substrate Inhibition) using non-linear regression software to determine the kinetic parameters (Km, Vmax, n, Ki).

-

Conclusion

This guide provides a detailed overview of the primary chemical synthesis and biosynthetic pathways of p-tolyl-β-D-glucuronide. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of drug metabolism, toxicology, and synthetic chemistry. The visualization of the respective pathways offers a clear and concise understanding of the processes involved. Further research into optimizing synthetic yields and fully elucidating the in vivo enzyme kinetics will continue to be of high interest to the scientific community.

References

In Vivo Production of p-Tolyl-β-D-glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo production of p-Tolyl-β-D-glucuronide, a significant metabolite of p-cresol. p-Cresol, a product of gut microbial metabolism of aromatic amino acids, undergoes extensive first-pass metabolism in the host, primarily through glucuronidation, to form p-Tolyl-β-D-glucuronide. This process is principally mediated by UDP-glucuronosyltransferase (UGT) enzymes in the liver and kidneys. This document details the biosynthetic pathways, presents quantitative data on enzyme kinetics, and provides in-depth experimental protocols for studying this metabolic process in both in vivo and in vitro models. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying mechanisms.

Introduction

p-Cresol, or 4-methylphenol, is a uremic toxin generated by the fermentation of tyrosine and phenylalanine by intestinal microbiota.[1][2] Following its absorption from the gut, p-cresol is rapidly metabolized by the host. The primary route of detoxification is through conjugation reactions, with glucuronidation being a key pathway, leading to the formation of p-Tolyl-β-D-glucuronide. This process is crucial as the accumulation of p-cresol and its metabolites has been associated with various toxicities, particularly in the context of chronic kidney disease.[1] Understanding the in vivo production of p-Tolyl-β-D-glucuronide is therefore of significant interest for researchers in toxicology, drug metabolism, and clinical chemistry.

Biosynthesis of p-Tolyl-β-D-glucuronide

The in vivo synthesis of p-Tolyl-β-D-glucuronide is a two-step process involving both the gut microbiota and host enzymes.

Step 1: Microbial Production of p-Cresol

-

In the colon, anaerobic bacteria metabolize the aromatic amino acids tyrosine and phenylalanine, derived from dietary proteins, to produce p-cresol.[3][4]

Step 2: Host-Mediated Glucuronidation

-

The newly formed p-cresol is absorbed through the colonic mucosa and enters the portal circulation.

-

In the liver and, to a lesser extent, the kidneys, p-cresol undergoes phase II metabolism, specifically glucuronidation.[1][2]

-

This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs).

-

The cofactor for this reaction is UDP-glucuronic acid (UDPGA), which provides the glucuronic acid moiety that is transferred to the hydroxyl group of p-cresol.

-

In humans, the primary enzymes responsible for the glucuronidation of p-cresol are UGT1A6 and UGT1A9 .[1][2]

Below is a diagram illustrating the metabolic pathway from tyrosine to p-Tolyl-β-D-glucuronide.

Caption: Metabolic pathway from tyrosine to p-Tolyl-β-D-glucuronide.

Transcriptional Regulation of UGT1A6 and UGT1A9

The expression of the UGT1A6 and UGT1A9 genes is regulated by various transcription factors, which can influence the rate of p-cresol glucuronidation. Among the key regulators are Hepatocyte Nuclear Factor 1α (HNF1α) and Hepatocyte Nuclear Factor 4α (HNF4α).[3][5] These transcription factors bind to specific response elements in the promoter regions of the UGT genes, thereby modulating their transcription.

The following diagram illustrates the transcriptional regulation of UGT1A6 and UGT1A9.

Caption: Transcriptional regulation of UGT1A6 and UGT1A9 by HNF1α and HNF4α.

Quantitative Data: Enzyme Kinetics

The kinetics of p-cresol glucuronidation have been characterized for the key human UGT enzymes. The following table summarizes the kinetic parameters for UGT1A6 and UGT1A9 in the formation of p-Tolyl-β-D-glucuronide.[6][7]

| Enzyme/System | Kinetic Model | Vmax (nmol/min/mg protein) | Km (µM) | Reference |

| hrUGT1A6 | Hill | 8.5 ± 0.7 | 67.3 ± 17.3 | [6][7] |

| hrUGT1A9 | Substrate Inhibition | 0.4 ± 0.03 | 11.2 ± 3.4 | [2] |

| Pooled Human Liver Microsomes | Hill | 0.6 ± 0.02 | 47.9 ± 5.9 | [2] |

| Pooled Human Kidney Microsomes | Substrate Inhibition | 0.2 ± 0.01 | 14.8 ± 3.6 | [2] |

hrUGT: human recombinant UGT

Experimental Protocols

In Vivo Study: p-Cresol Administration in Mice

This protocol describes a general procedure for administering p-cresol to mice and subsequently analyzing the formation of p-Tolyl-β-D-glucuronide in plasma.[4][8]

Materials:

-

p-Cresol

-

Vehicle (e.g., drinking water, corn oil)

-

C57BL/6 mice (or other appropriate strain)

-

Metabolic cages (optional, for urine and feces collection)

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Centrifuge

-

-80°C freezer

-

HPLC-MS/MS system

Procedure:

-

Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.

-

p-Cresol Administration:

-

Prepare a solution of p-cresol in the chosen vehicle. A common method is to supplement the drinking water with p-cresol.[4][9] The concentration can be adjusted to achieve the desired dose.

-

Administer the p-cresol solution to the treatment group of mice for a specified duration (e.g., 4 weeks). The control group should receive the vehicle alone.

-

-

Sample Collection:

-

At the end of the treatment period, collect blood samples from the mice via a suitable method (e.g., cardiac puncture, retro-orbital bleeding) into EDTA-coated tubes.

-

If using metabolic cages, collect urine and feces at specified intervals.

-

-

Plasma Preparation:

-

Centrifuge the blood samples at 4°C to separate the plasma.

-

Collect the plasma supernatant and store it at -80°C until analysis.

-

-

Sample Analysis (HPLC-MS/MS):

-

Develop and validate an HPLC-MS/MS method for the quantification of p-Tolyl-β-D-glucuronide in plasma.

-

Prepare plasma samples for analysis, which may involve protein precipitation followed by centrifugation.

-

Inject the prepared samples into the HPLC-MS/MS system and quantify the concentration of p-Tolyl-β-D-glucuronide.

-

The following diagram outlines the experimental workflow for the in vivo mouse study.

Caption: Experimental workflow for an in vivo mouse study of p-cresol metabolism.

In Vitro Study: p-Cresol Glucuronidation in Human Liver Microsomes

This protocol is adapted from methodologies used to study the kinetics of UGT-mediated metabolism.[2]

Materials:

-

Pooled human liver microsomes (HLMs)

-

p-Cresol

-

UDP-glucuronic acid (UDPGA)

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Acetonitrile

-

Internal standard for HPLC-MS/MS

-

Incubator/water bath (37°C)

-

Centrifuge

-

HPLC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of p-cresol in a suitable solvent (e.g., methanol).

-

In a microcentrifuge tube, prepare the incubation mixture containing Tris-HCl buffer, MgCl₂, and pooled HLMs.

-

-

Pre-incubation:

-

Pre-incubate the mixture at 37°C for a few minutes to allow the components to reach the optimal temperature.

-

-

Initiation of Reaction:

-

Initiate the glucuronidation reaction by adding p-cresol and UDPGA to the pre-incubated mixture. The final volume should be kept consistent across all reactions.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specific period (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.

-

-

Termination of Reaction:

-

Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an appropriate internal standard.

-

-

Sample Processing:

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

-

Analysis (HPLC-MS/MS):

-

Transfer the supernatant to an HPLC vial.

-

Analyze the sample using a validated HPLC-MS/MS method to quantify the amount of p-Tolyl-β-D-glucuronide formed.

-

Conclusion

The in vivo production of p-Tolyl-β-D-glucuronide is a critical metabolic pathway for the detoxification of microbially-derived p-cresol. This process is primarily mediated by the UGT1A6 and UGT1A9 enzymes in the liver and kidneys, and its efficiency can be influenced by the transcriptional regulation of these enzymes. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the role of p-cresol metabolism in health and disease, and to explore potential therapeutic interventions targeting this pathway. The provided visualizations of the metabolic and regulatory pathways, as well as the experimental workflow, serve to enhance the understanding of these complex biological processes.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterizations of Human UDP-Glucuronosyltransferase Enzymes in the Conjugation of p-Cresol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Microbial metabolite p-cresol inhibits gut hormone expression and regulates small intestinal transit in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchportal.u-tokai.ac.jp [researchportal.u-tokai.ac.jp]

- 6. mdpi.com [mdpi.com]

- 7. Effects of p-Cresol on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of p-Cresol Glucuronide Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

p-Tolyl-ss-D-glucuronide and its Link to Chronic Kidney Disease: An In-depth Technical Guide

Introduction